molecular formula C13H24O5 B3427676 tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 611205-80-2

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B3427676
CAS No.: 611205-80-2
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-ZJUUUORDSA-N
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Description

This compound is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, such as Rosuvastatin and Atorvastatin . Its structure features a hydroxymethyl group at the C6 position of a 1,3-dioxane ring, with (4R,6S) stereochemistry confirmed via ¹H NMR (δ 4.24–4.18 (m, 1H), 3.95–3.89 (m, 1H), and 1.36 (s, 9H for tert-butyl)) . It is synthesized via oxidation of a diol precursor using polymer-supported TEMPO, enabling high-purity solid-phase production . Applications include serving as a quality control standard in Rosuvastatin manufacturing and supporting regulatory filings .

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431244
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-09-0, 611205-80-2
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-erythro-hexonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester
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Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Record name .sc.d.sc.-erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester; tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Record name tert-butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl bromoacetate with a dioxane derivative. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.

Chemical Reactions Analysis

Oxidation of Hydroxymethyl to Formyl Group

This reaction is pivotal for synthesizing statin intermediates. The hydroxymethyl group (–CH2OH) is oxidized to a formyl group (–CHO) using polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and hypochlorite (NaOCl) under mild conditions .

Reagents/ConditionsSolvent SystemTemperatureYieldPurity (HPLC)
TEMPO (polymer-bound), NaOClTHF/H2O (4:1)0–5°C90%99.5%

Mechanism :

  • TEMPO acts as a catalyst, oxidizing the primary alcohol to an aldehyde via a two-electron transfer process.

  • Sodium bicarbonate maintains a pH of 8–9 to stabilize intermediates and prevent over-oxidation to carboxylic acids .

Hydrolysis of Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key step in deprotection strategies .

ConditionsSolventTemperatureYield
HCl (3M), THF/H2O (3:1)Reflux60°C85%
NaOH (2M), EtOH/H2O (2:1)Room temp24 h78%

Applications :

  • The carboxylic acid product is used in peptide coupling or further functionalization.

Protection/Deprotection of Hydroxyl Group

The hydroxymethyl group is protected as a TBS ether (tert-butyldimethylsilyl) to prevent undesired reactions during multi-step syntheses .

Reagents/ConditionsSolventTemperatureYield
TBSCl, ImidazoleDMF0°C → RT92%

Deprotection :

  • Fluoride sources (e.g., TBAF) cleave the TBS group selectively.

Thermal Stability and Side Reactions

At elevated temperatures (>100°C), the dioxane ring may undergo retro-Diels-Alder decomposition , producing formaldehyde and fragmentation products.

ConditionObservation
120°C, inert atmosphere15% decomposition after 2 h

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting specific biological pathways. For example, it has been noted as a precursor in synthesizing Rosuvastatin, a cholesterol-lowering medication .

Case Study: Rosuvastatin Synthesis
A study published in Chemistry - A European Journal highlighted the use of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in synthesizing Rosuvastatin. The compound facilitated the formation of key intermediates that enhanced yield and purity compared to traditional methods .

Cosmetic Formulations

Moisturizing Properties:
This compound is also employed in cosmetic formulations due to its moisturizing properties and ability to enhance product stability. Its unique structure allows it to integrate well into creams and lotions, providing a stable emulsion that improves skin hydration.

Application Example: Skin Care Products
In cosmetic science research, this compound has been incorporated into various skin care products. Its efficacy as a humectant was demonstrated in formulations aimed at improving skin texture and moisture retention .

Polymer Chemistry

Building Block for Specialty Polymers:
The compound serves as a building block in the production of specialty polymers. Its incorporation into polymer matrices enhances durability and chemical resistance.

Research Example: Polymer Development
Research conducted on polymer composites has shown that adding this compound resulted in materials with improved mechanical properties and resistance to degradation under environmental stressors .

Flavor and Fragrance Industry

Flavor Profiles and Fragrances:
In the flavor and fragrance industry, this compound is utilized to create specific flavor profiles and fragrances. Its ability to impart complexity makes it valuable for developing unique scents and tastes.

Application Example: Perfume Formulations
In perfumery studies, this compound has been used to enhance floral notes in fragrances. Its inclusion has been linked to longer-lasting scent profiles due to its stability .

Research Applications

Model Compound for Reaction Mechanisms:
In academic settings, this compound serves as a model for studying reaction mechanisms and developing new synthetic methodologies. Its structural features allow researchers to explore various chemical reactions under controlled conditions.

Case Study: Synthetic Methodology Development
A series of experiments documented in Organic Synthesis utilized this compound as a standard for testing new synthetic routes. The outcomes demonstrated its versatility and effectiveness in facilitating complex reactions .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its reactivity towards various chemical reagents. The hydroxymethyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s analogs differ primarily in substituents (e.g., halides, esters, nitriles) and stereochemistry (4R,6R vs. 4R,6S), which dictate their reactivity and applications.

Reactivity and Functional Group Impact

  • Hydroxymethyl (Target Compound) : The -CH₂OH group is oxidizable to -CHO (e.g., using TEMPO ), making it pivotal for aldehyde intermediates in statin synthesis.
  • Halides (Br, Cl) : Bromo- and chloromethyl derivatives (e.g., compounds I and ) act as leaving groups, facilitating nucleophilic substitutions in side-chain elongation.
  • Cyanomethyl: The -CH₂CN group (e.g., ) enables further functionalization via hydrolysis or reduction, though its steric bulk may hinder reactivity compared to halides.
  • Acetoxymethyl : The acetylated -CH₂OAc (compound 7 ) serves as a protected alcohol, enhancing stability during synthetic steps.

Biological Activity

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, commonly referred to as a tert-butyl ester derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H24O5C_{13}H_{24}O_{5} with a molecular weight of approximately 260.33 g/mol. The compound features a dioxane ring structure which contributes to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Purity>98.0% (GC)
CAS Number124655-09-0

Research indicates that this compound exhibits various biological activities:

  • Antihyperlipidemic Effects : The compound is noted for its role as an intermediate in the synthesis of statins, which are widely used to manage cholesterol levels and treat hyperlipidemia. Statins function by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver .
  • Potential Antioxidant Properties : Some studies have suggested that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Acute Toxicity : According to the Hazardous Chemical Information System (HCIS), this compound falls under acute toxicity category 4, indicating it can be harmful if ingested .

Study on Antihyperlipidemic Activity

A study conducted on the synthesis of statin derivatives from this compound demonstrated its effectiveness in lowering lipid profiles in animal models. The results showed a significant reduction in total cholesterol and triglyceride levels after administration of the synthesized statin derivatives .

Research on Antioxidant Activity

In another investigation focused on antioxidant properties, researchers evaluated the ability of similar dioxane derivatives to inhibit lipid peroxidation in vitro. The results indicated that these compounds could effectively reduce malondialdehyde (MDA) levels, a marker of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with the appropriate dioxane derivative.
  • Acetylation Reaction : The hydroxymethyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base catalyst.
  • Purification : The product is purified through recrystallization or chromatography techniques to achieve high purity levels (>98%).

Q & A

Basic: What established synthetic routes are available for tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate?

Answer:
The compound is synthesized via multi-step routes involving stereoselective formation of the 1,3-dioxane ring and functionalization of the hydroxymethyl group. Key methods include:

  • Oxidation with polymer-supported TEMPO : A scalable method yielding high-purity solid product (purity >99%) via oxidation of intermediates under mild conditions .
  • Acetylation and protection strategies : For example, acetylation of the hydroxymethyl group using acetyl chloride in pyridine, achieving 99.99% purity after recrystallization .
  • Chiral resolution : Use of catalysts like copper(II) chloride to control stereochemistry, with yields up to 99% under optimized conditions (e.g., 0–5°C, 12 hours) .

Basic: What analytical methods are recommended for verifying purity and structural integrity?

Answer:

  • Chromatography : HPLC (99.2–99.99% purity) and GC for monitoring reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl at δ 3.5–4.5 ppm) .
  • Chiral analysis : Chiral HPLC or polarimetry to verify enantiomeric excess (>98% in some cases) .
  • Mass spectrometry : High-resolution MS (e.g., m/z 269.34 [M+H]+) for molecular weight confirmation .

Advanced: How can researchers ensure the correct (4R,6S) configuration during synthesis?

Answer:

  • Stereochemical control : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) to enforce the cis-dioxane ring configuration. highlights copper(II) chloride as effective for retaining configuration during acetylation .
  • Protecting group strategy : Temporary protection of the hydroxymethyl group (e.g., as an acetate) prevents racemization during downstream reactions .
  • Crystallization-induced asymmetric transformation : Recrystallization in non-polar solvents (e.g., hexane) enriches the desired diastereomer .

Advanced: What are common sources of yield variability in synthesis, and how can they be mitigated?

Answer:

  • Temperature sensitivity : Side reactions (e.g., over-oxidation) occur above 5°C. Maintaining 0–5°C during acetylation improves yields to 99% .
  • Catalyst loading : Excess TEMPO or copper(II) chloride leads byproducts. Optimal TEMPO loading is 0.1–0.3 equivalents .
  • Purification losses : Use of silica gel chromatography vs. recrystallization impacts recovery. reports 99.99% purity via recrystallization vs. 76% yield in crude product .

Advanced: How can the labile hydroxymethyl group be stabilized during functionalization?

Answer:

  • In situ protection : Convert hydroxymethyl to bromomethyl (using CuBr2\text{CuBr}_2) or cyanomethyl (via nucleophilic substitution) for stability. and describe bromo/cyano derivatives as stable intermediates .
  • One-pot strategies : Sequential acylation and deprotection minimizes exposure of the hydroxymethyl group to reactive conditions .
  • Low-temperature handling : Reactions involving the hydroxymethyl group are conducted below 10°C to prevent degradation .

Advanced: What strategies enable scalable synthesis while maintaining enantiomeric purity?

Answer:

  • Solid-supported reagents : Polymer-bound TEMPO allows easy separation and reuse, reducing costs and impurities .
  • Continuous flow chemistry : Microreactors improve heat/mass transfer, critical for exothermic steps (e.g., acetylation) .
  • Quality-by-design (QbD) : DOE (Design of Experiments) optimizes parameters like solvent polarity (e.g., toluene vs. THF) and stirring rate to maximize yield and purity .

Advanced: How can researchers functionalize the hydroxymethyl group for downstream applications?

Answer:

  • Sulfonation : Introduce sulfonyl groups (e.g., using 1-phenyl-1H-tetrazole-5-sulfonyl chloride) to create intermediates for cross-coupling reactions .
  • Bromination : Conversion to bromomethyl (CAS 154026-98-9) enables nucleophilic substitutions (e.g., Suzuki-Miyaura coupling) .
  • Cyanomethyl derivatives : and describe cyanomethyl analogs (CAS 196085-84-4) as precursors for nitrile-based transformations .

Advanced: How to resolve contradictions in reported stereochemical outcomes across studies?

Answer:

  • Re-evaluate reaction conditions : Trace water or acidic impurities may invert configuration. Use anhydrous solvents (e.g., molecular sieves) and inert atmospheres .
  • Cross-validate analytical data : Compare NMR coupling constants (e.g., J4,6J_{4,6}) with literature values for (4R,6S) vs. (4R,6R) configurations .
  • Mechanistic studies : Probe intermediates via LC-MS to identify epimerization points (e.g., during deprotection steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

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